molecular formula C7H10N4O3 B13761008 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 219617-64-8

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B13761008
CAS No.: 219617-64-8
M. Wt: 198.18 g/mol
InChI Key: XOOXYWYHKWKSJI-UHFFFAOYSA-N
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Description

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that contains both triazene and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form oxazole derivatives . The reaction conditions often involve the use of a base such as triethylamine and a solvent like 1-propanol under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit DNA-dependent RNA polymerase, thereby blocking the initiation of transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its combination of triazene and oxazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

219617-64-8

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

3-(dimethylaminodiazenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H10N4O3/c1-4-5(7(12)13)6(9-14-4)8-10-11(2)3/h1-3H3,(H,12,13)

InChI Key

XOOXYWYHKWKSJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)N=NN(C)C)C(=O)O

Origin of Product

United States

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